Tri-N-butyl-D27-amine
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Overview
Description
Tri-N-butyl-D27-amine: is an organic compound with the molecular formula C12D27N . It is a colorless liquid with a characteristic amine odor. This compound is a deuterated version of tri-n-butylamine, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification makes it particularly useful in various scientific research applications, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-N-butyl-D27-amine can be synthesized through the alkylation of ammonia with butyl halides in the presence of a strong base. The reaction typically involves the following steps:
Preparation of Butyl Halides: Butyl halides are prepared by reacting butanol with a halogenating agent such as hydrogen chloride or hydrogen bromide.
Alkylation Reaction: The butyl halides are then reacted with ammonia in the presence of a strong base like sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tri-N-butyl-D27-amine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary and primary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary and primary amines.
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
Chemistry:
NMR Spectroscopy: Tri-N-butyl-D27-amine is used as a reference compound in NMR spectroscopy due to its deuterium content, which provides distinct spectral features.
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and esterification processes.
Biology:
Isotope Labeling: The compound is used in isotope labeling studies to trace metabolic pathways and understand biological processes.
Medicine:
Pharmaceutical Research: It is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry:
Mechanism of Action
The mechanism of action of Tri-N-butyl-D27-amine involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a proton acceptor, facilitating various chemical reactions. In biological systems, its deuterium content allows for detailed tracing of metabolic pathways, providing insights into the dynamics of biochemical processes .
Comparison with Similar Compounds
Tri-n-butylamine: The non-deuterated version of Tri-N-butyl-D27-amine, with similar chemical properties but different isotopic composition.
Tri-n-propylamine: A similar tertiary amine with shorter alkyl chains.
Tri-n-hexylamine: A similar tertiary amine with longer alkyl chains.
Uniqueness: this compound is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and isotope labeling studies. This isotopic modification provides distinct advantages in tracing and analyzing chemical and biological processes .
Properties
Molecular Formula |
C12H27N |
---|---|
Molecular Weight |
212.51 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuterio-N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine |
InChI |
InChI=1S/C12H27N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI Key |
IMFACGCPASFAPR-DGRGSPICSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCN(CCCC)CCCC |
Origin of Product |
United States |
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